2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Descripción general

Descripción

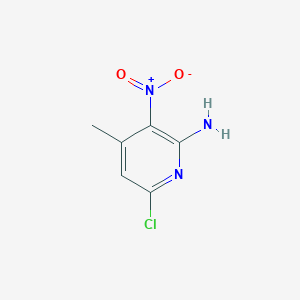

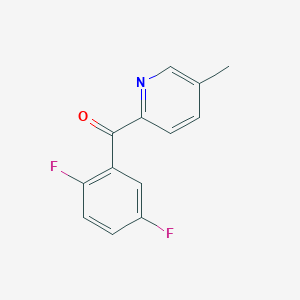

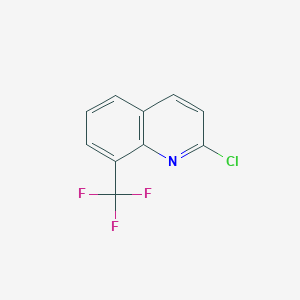

“2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H7N3O4 . It is a derivative of pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms . The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding between neighbouring pyrimidine rings and between the acid groups and water molecules, resulting in a layered sheet structure .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring in this compound is substituted with a phenyl group, two carbonyl groups (at the 2 and 4 positions), and a carboxylic acid group (at the 5 position) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.2 . It is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

- Synthesis of Amides and Analgesic Activity : Research includes the synthesis of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and their derivatives, with some displaying strong analgesic activity (Śladowska et al., 1999).

Crystal Structure and Molecular Properties

- Structural Analysis : The title compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, exhibiting a wide spectrum of biological activities. The dihydropyrimidine ring adopts a screw-boat conformation, with the crystal packing stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, along with an intramolecular C—H⋯O hydrogen bond (Mohideen et al., 2008).

Chemical Synthesis and Modifications

- New Synthesis Approaches : A new synthesis method for esters of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids and related compounds has been developed, based on the reaction of atosyl-substituted phenyl carbamates with enolates of β-oxoesters or 1,3-dicarbonyl compounds followed by treatment with ammonia and dehydration (Shutalev & Kurochkin, 2004).

Fluorescent Properties and Complex Formation

- Lead(II) Complexes and Fluorescent Properties : The reactions of PbCl2 with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid produced two complexes with different topologies and fluorescent properties. The fluorescent studies reveal emissions attributed to intraligand emission and LMCT (Chen et al., 2011).

Oxidation Studies

- Oxidation with Selenium Dioxide : The oxidation of derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with selenium dioxide has been investigated, showing that the 6-methyl group can be oxidized to various groups depending on the degree of substitution of the ring (Khanina & Dubur, 1982).

Supramolecular Assemblies

- Crown-containing Hydrogen-bonded Assemblies : Two novel pyrimidine derivatives were synthesized and investigated as suitable ligands for co-crystallization with diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding intermolecular interactions (Fonari et al., 2004).

Ultrasound Assisted Reactions

- Ultrasound Assisted Dehydrogenation : Ultrasound-assisted dehydrogenation of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to 2-oxo-1,2-dihydropyrimidine-5-carboxamides has been studied, showing a decrease in the amount of oxidant and an increase in the rate of reaction under sono-thermal conditions (Memarian & Soleymani, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dioxo-1-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-13(11(17)12-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZVCGEIWPVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)